molecular formula C24H21ClN2O4S B3868901 2-(4-Methoxybenzylidene)-3-oxo-5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester CAS No. 5572-51-0

2-(4-Methoxybenzylidene)-3-oxo-5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester

Cat. No.: B3868901
CAS No.: 5572-51-0
M. Wt: 469.0 g/mol
InChI Key: ARMMQNVGGFHUAM-UYRXBGFRSA-N
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Description

2-(4-Methoxybenzylidene)-3-oxo-5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various functional groups such as methoxy, chlorophenyl, and carboxylic acid ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzylidene)-3-oxo-5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Pyrimidine Ring: The thiazole intermediate is then reacted with a suitable β-dicarbonyl compound to form the thiazolopyrimidine core.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzylidene)-3-oxo-5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used in substitution reactions.

    Condensation: Condensation reactions often involve reagents like aldehydes, ketones, and amines under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, and condensation reactions can form larger heterocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Methoxybenzylidene)-3-oxo-5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It has been studied for its antimicrobial, antifungal, and anticancer properties. Researchers are investigating its ability to inhibit the growth of various pathogens and cancer cells.

Medicine

In medicinal chemistry, this compound is being explored as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its structural features make it suitable for applications in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzylidene)-3-oxo-5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity, block receptor binding, or disrupt protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxybenzylidene)-3-oxo-5-(4-fluorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester
  • 2-(4-Methoxybenzylidene)-3-oxo-5-(4-bromophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester
  • 2-(4-Methoxybenzylidene)-3-oxo-5-(4-iodophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester

Uniqueness

The uniqueness of 2-(4-Methoxybenzylidene)-3-oxo-5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester lies in its specific combination of functional groups and structural features The presence of the methoxybenzylidene, chlorophenyl, and carboxylic acid ethyl ester groups imparts unique chemical and biological properties to the compound

Properties

IUPAC Name

ethyl (2Z)-5-(4-chlorophenyl)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O4S/c1-4-31-23(29)20-14(2)26-24-27(21(20)16-7-9-17(25)10-8-16)22(28)19(32-24)13-15-5-11-18(30-3)12-6-15/h5-13,21H,4H2,1-3H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMMQNVGGFHUAM-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC=C(C=C4)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C/C4=CC=C(C=C4)OC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80416968
Record name AC1NSX1D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5572-51-0
Record name AC1NSX1D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-Methoxybenzylidene)-3-oxo-5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxybenzylidene)-3-oxo-5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester
Reactant of Route 3
2-(4-Methoxybenzylidene)-3-oxo-5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
2-(4-Methoxybenzylidene)-3-oxo-5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
2-(4-Methoxybenzylidene)-3-oxo-5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
2-(4-Methoxybenzylidene)-3-oxo-5-(4-chlorophenyl)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester

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